![molecular formula C18H22N4O4S B2419295 5-((3,4-Dimethoxyphenyl)(morpholino)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 851809-88-6](/img/structure/B2419295.png)
5-((3,4-Dimethoxyphenyl)(morpholino)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
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Overview
Description
5-((3,4-Dimethoxyphenyl)(morpholino)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C18H22N4O4S and its molecular weight is 390.46. The purity is usually 95%.
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Scientific Research Applications
- Topoisomerase I (Top1) Inhibition : In vitro evaluations have demonstrated that this compound exhibits superior Top1 inhibitory activity compared to the natural Top1 inhibitor camptothecin . Top1 inhibitors are crucial in cancer therapy due to their ability to interfere with DNA replication and repair processes.
Catalysis and Organic Synthesis
The compound has been synthesized using sustainable catalytic protocols. Notably:
- Ionic Organic Solids as Catalysts : Researchers employed 1,3-bis(carboxymethyl)imidazolium chloride as a catalyst for the Michael addition of N-heterocycles to chalcones. This methodology allowed the preparation of 1- (3,4-dimethoxyphenyl)-3- (4-methoxyphenyl)-3- (1H-1,2,4-triazol-1-yl)propan-1-one, albeit with moderate yield due to the retro-Michael reaction .
Triazole Derivatives in Agrochemicals
Triazole derivatives, including this compound, have been explored for their biological effects. Specifically:
- Fungicides, Bactericides, and Herbicides : 3-aryl-3-triazolylpropiophenones, structurally related to our compound, have been efficient components in agrochemical formulations . Their stability and binding ability make them valuable in crop protection.
Regioselective Synthesis of 3-Amino-1,2,4-triazoles
This compound can serve as a precursor for regioselective synthesis:
- N1-Substituted 3-Amino-1,2,4-triazoles : A rapid synthetic method yields various N1-substituted derivatives, contributing to structural diversity .
β-Heteroarylated Carbonyl Compounds
The compound’s synthesis pathway aligns with the following:
- Aza-Michael Reaction : This atom-efficient transformation provides access to β-aminocarbonyl derivatives, valuable precursors for bioactive compounds. The aza-Michael reaction is a powerful synthetic tool .
Structural Exploration and Privileged Structures
Considering the compound’s stability and hydrogen-bonding ability, it may serve as a building block for:
- Privileged Structures : Nitrogen-containing heteroarenes, like our compound, play a crucial role in natural products and synthetic bioactive compounds. Their ability to bind to “privileged structures” enhances their relevance .
Mechanism of Action
Target of Action
Similar compounds have been known to target dna and Topoisomerase 1 , a crucial enzyme involved in DNA replication and transcription.
Mode of Action
It’s suggested that it might function as a dna synthesis inhibitor . This means it could potentially interfere with the process of DNA replication, thereby inhibiting cell division and growth.
Biochemical Pathways
Given its potential role as a dna synthesis inhibitor , it could impact the DNA replication pathway, leading to cell cycle arrest and apoptosis.
Result of Action
As a potential dna synthesis inhibitor , it could lead to cell cycle arrest and apoptosis, thereby inhibiting the growth of cells.
properties
IUPAC Name |
5-[(3,4-dimethoxyphenyl)-morpholin-4-ylmethyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O4S/c1-11-19-18-22(20-11)17(23)16(27-18)15(21-6-8-26-9-7-21)12-4-5-13(24-2)14(10-12)25-3/h4-5,10,15,23H,6-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQVMITCWFNYDLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(SC2=N1)C(C3=CC(=C(C=C3)OC)OC)N4CCOCC4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-((3,4-Dimethoxyphenyl)(morpholino)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol |
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